N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound featuring a pyrrolidine ring, an oxane (tetrahydropyran) ring, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic synthesis. One common approach is:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 3-pyrrolidinone, the pyrrolidine ring can be constructed through reductive amination or other cyclization reactions.
Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by an oxane moiety.
Attachment of the Trifluoromethyl-Pyridine: The final step involves coupling the pyrrolidine-oxane intermediate with a trifluoromethyl-substituted pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring or reducing other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various reduced forms of the pyridine or pyrrolidine rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving nitrogen-containing heterocycles.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action for N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability, while the pyrrolidine and oxane rings can influence the compound’s overall conformation and interaction with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-methylpyridin-2-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-chloropyridin-2-amine: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O/c16-15(17,18)11-1-2-14(19-9-11)20-12-3-6-21(10-12)13-4-7-22-8-5-13/h1-2,9,12-13H,3-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLHZGTYPHAHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC2=NC=C(C=C2)C(F)(F)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.